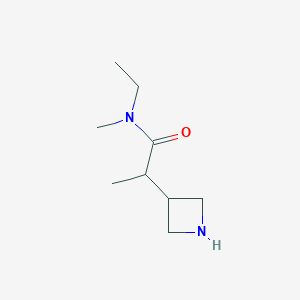
3-Amino-2-(trifluoromethyl)isonicotinaldehyde
描述
3-Amino-2-(trifluoromethyl)isonicotinaldehyde (3-ATI) is a versatile synthetic intermediate for the preparation of various types of compounds. It is a colorless solid with a molecular weight of 206.14 g/mol and a melting point of 87-88 °C. 3-ATI is used in a wide variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a useful synthetic intermediate for the preparation of compounds with a variety of biological activities, including anti-cancer, anti-inflammatory, and antifungal activities.
作用机制
3-Amino-2-(trifluoromethyl)isonicotinaldehyde is a versatile synthetic intermediate that can be used to synthesize compounds with a variety of biological activities. The mechanism of action of these compounds is dependent on the specific compound being synthesized. For example, some compounds may act as inhibitors of enzymes or receptors, while others may act as agonists or antagonists of these molecules.
生化和生理效应
The biochemical and physiological effects of compounds synthesized using 3-Amino-2-(trifluoromethyl)isonicotinaldehyde depend on the specific compound being synthesized. In general, compounds synthesized using 3-Amino-2-(trifluoromethyl)isonicotinaldehyde have been found to have anti-cancer, anti-inflammatory, and antifungal activities. In addition, some compounds synthesized using 3-Amino-2-(trifluoromethyl)isonicotinaldehyde have been found to have potential applications in drug delivery, gene therapy, and tissue engineering.
实验室实验的优点和局限性
3-Amino-2-(trifluoromethyl)isonicotinaldehyde has several advantages for laboratory experiments. It is a versatile synthetic intermediate that can be used to synthesize a variety of compounds with various biological activities. In addition, it is relatively inexpensive and easy to obtain. However, 3-Amino-2-(trifluoromethyl)isonicotinaldehyde also has several limitations. It is a highly reactive compound and must be handled with caution. In addition, it is sensitive to light and air, and must be stored in an airtight container.
未来方向
The use of 3-Amino-2-(trifluoromethyl)isonicotinaldehyde as a synthetic intermediate offers many potential future directions. It could be used to synthesize compounds with potential applications in drug delivery, gene therapy, and tissue engineering. In addition, it could be used to synthesize compounds with improved pharmacological properties, such as increased potency and reduced toxicity. Furthermore, 3-Amino-2-(trifluoromethyl)isonicotinaldehyde could be used to synthesize fluorescent probes for imaging applications. Finally, 3-Amino-2-(trifluoromethyl)isonicotinaldehyde could be used to synthesize compounds that could be used as biomarkers for diseases or as diagnostic agents.
科学研究应用
3-Amino-2-(trifluoromethyl)isonicotinaldehyde has been used in a wide variety of scientific research applications. It has been used in the synthesis of a variety of compounds with various biological activities, including anti-cancer, anti-inflammatory, and antifungal activities. It has also been used in the synthesis of compounds with potential applications in drug delivery, gene therapy, and tissue engineering. In addition, 3-Amino-2-(trifluoromethyl)isonicotinaldehyde has been used in the synthesis of fluorescent probes for imaging applications.
属性
IUPAC Name |
3-amino-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-5(11)4(3-13)1-2-12-6/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXNUUSUWXIJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(trifluoromethyl)isonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine](/img/structure/B1411969.png)

amine](/img/structure/B1411973.png)


![N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1411978.png)

![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1411982.png)
![Cyclopropyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411984.png)




